molecular formula C6H9ClN2O3S B13946710 Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride CAS No. 61886-33-7

Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride

Cat. No.: B13946710
CAS No.: 61886-33-7
M. Wt: 224.67 g/mol
InChI Key: UXNSGIACBTYWKX-UHFFFAOYSA-N
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Description

The hydrochloride salt enhances its stability and solubility. X-ray diffraction studies confirm its crystalline structure, with tautomerism between neutral forms influenced by the amino and hydroxy substituents . Quantum-chemical analyses (B3LYP/aug-cc-pVDZ) reveal equilibrium between tautomeric forms, while spectrophotometry characterizes its acid-base behavior, critical for understanding reactivity and solubility .

Properties

CAS No.

61886-33-7

Molecular Formula

C6H9ClN2O3S

Molecular Weight

224.67 g/mol

IUPAC Name

3-amino-4-hydroxybenzenesulfonamide;hydrochloride

InChI

InChI=1S/C6H8N2O3S.ClH/c7-5-3-4(12(8,10)11)1-2-6(5)9;/h1-3,9H,7H2,(H2,8,10,11);1H

InChI Key

UXNSGIACBTYWKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride generally proceeds through the following key steps:

  • Starting Material: 3-amino-4-hydroxybenzenesulfonamide
  • Salt Formation: Reaction with hydrochloric acid under controlled temperature and pH to form the monohydrochloride salt, improving compound stability and solubility.

A typical laboratory synthesis involves sulfonylation of a substituted aniline precursor, such as chlorosulfonation of 3-nitro-4-hydroxybenzene, followed by reduction of the nitro group to an amine and subsequent hydrochloride salt formation.

Industrial Scale Production

Industrial production employs large-scale reactors where reactants are combined under optimized conditions including:

  • Temperature control (often below 5°C during sulfonylation to avoid side reactions)
  • pH regulation
  • Use of catalysts and controlled crystallization steps to maximize yield and purity
  • Purification via recrystallization or chromatography.

Detailed Stepwise Preparation Routes

Step Description Conditions Notes
1 Sulfochlorination of 2-nitrochlorobenzene with chlorosulfuric acid Controlled temperature, typically low to moderate Produces 4-chloro-3-nitrobenzenesulfonyl chloride intermediate
2 Ammonolysis of sulfochloride intermediate with ammonia Ambient to mild heating Yields 4-chloro-3-nitrobenzenesulfonamide
3 Hydroxyl substitution by heating in aqueous sodium hydroxide at ~100°C 3.5–4 hours reaction time Replaces chlorine with hydroxyl group forming 3-nitro-4-hydroxybenzenesulfonamide
4 Reduction of nitro group to amino group Catalytic hydrogenation using Pd/C catalyst under hydrogen pressure (0.5–1.5 MPa) at 95–100°C Produces 3-amino-4-hydroxybenzenesulfonamide hydrochloride after acidification
5 Salt formation and purification Acidification to pH 1–2 with hydrochloric acid, decolorization, recrystallization at 0–5°C Final product as monohydrochloride salt with purity ≥96% and yield ~95%

Alternative Synthetic Approaches

  • Reductive Amination Route: In medicinal chemistry, reductive amination of 4-aminobenzenesulfonamide with substituted benzaldehydes followed by sodium borohydride reduction is used to prepare sulfonamide derivatives structurally related to the target compound.

  • Buchwald–Hartwig Coupling: For analogues, palladium-catalyzed amination of bromo-substituted sulfonamides with benzyl amines is employed to diversify the sulfonamide scaffold.

  • Protecting Group Strategy: Use of benzyloxycarbonyl (Cbz) protecting groups during multi-step synthesis to improve selectivity and yield, with subsequent deprotection under acidic or hydrogenolytic conditions.

Reaction Conditions Optimization

Parameter Optimal Range Effect on Synthesis
Temperature during sulfonylation <5°C Minimizes side reactions, improves selectivity
Hydrogenation temperature 95–100°C Efficient reduction of nitro to amino group
Hydrogen pressure 0.5–1.5 MPa Ensures complete reduction without catalyst poisoning
pH during salt formation 1–2 Maximizes salt formation and crystallization yield
Catalyst loading (Pd/C) 2.5–5 g per 100 g substrate Balances reaction rate and cost

Analytical Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of amino, hydroxy, and sulfonamide groups with characteristic chemical shifts.
  • X-ray Crystallography: Provides definitive structural confirmation including bond lengths and hydrogen bonding networks.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns of the hydrochloride salt.
  • Spectrophotometry: Assesses acid-base behavior crucial for understanding solubility and reactivity.

Summary Table of Preparation Routes and Key Parameters

Preparation Step Reagents Conditions Yield (%) Purity (%) Notes
Sulfochlorination 2-nitrochlorobenzene, chlorosulfuric acid Low temp, controlled N/A N/A Intermediate formation
Ammonolysis Ammonia Ambient to mild heating N/A N/A Formation of sulfonamide
Hydroxyl substitution NaOH aqueous solution 100–105°C, 3.5–4 h N/A ≥97% Chlorine replaced by hydroxyl
Catalytic reduction Pd/C, H2 gas 95–100°C, 0.5–1.5 MPa H2 ~95% ≥96% Nitro to amino group conversion
Salt formation HCl acidification pH 1–2, 0–5°C crystallization N/A High Monohydrochloride salt isolation

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives .

Scientific Research Applications

Based on the search results, here's what is known about Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride:

Basic Information:

  • Molecular Formula: C8H13ClN2O3SC_8H_{13}ClN_2O_3S
  • Molecular Weight: 252.72 g/mol
  • CAS Registry Number: 83763-35-3
  • Synonyms: A variety of synonyms are listed, including 3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride, EINECS 280-720-1, and others .

Structure and Identifiers:

  • It is a benzenesulfonamide derivative with amino and hydroxy substitutions .
  • IUPAC Name: 3-amino-4-hydroxy-N, N-dimethylbenzenesulfonamide;hydrochloride
  • InChI Key: VFCMSRKNRBRJGK-UHFFFAOYSA-N

Potential Applications and Mentions:

  • The compound is related to salts of n-{(7r)-4-[(3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5h-cyclopenta[b]pyridin-3-yl}-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide, which are used as PIM kinase inhibitors . PIM kinases are associated with diseases such as acute lymphocytic leukemia, chronic myeloid leukemia and lymphocytic chronic B-Cell Leukemia .
  • It appears in a list of chemical substances for which data was gathered under the Identification of Risk Assessment Priorities (IRAP) program .
  • The compound is listed in PubChem, indicating its presence in chemical databases .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation. The compound’s ability to interfere with bacterial growth also highlights its potential as an antimicrobial agent .

Comparison with Similar Compounds

5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide monohydrochloride (Pazopanib Hydrochloride)

  • CAS : 635702-64-6
  • Molecular Formula : C₂₁H₂₃N₇O₂S·HCl
  • Substituents: A pyrimidinyl-aminomethylindazolyl group at the 5-position and a methyl group at the 2-position.
  • Application : Potent inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, -3), used as an antineoplastic agent to block angiogenesis .
  • Key Difference: The complex heterocyclic substituents in Pazopanib contrast with the simpler amino and hydroxy groups in the target compound, underscoring Pazopanib’s tailored kinase inhibition.

3-Amino-4-Hydroxy-N-phenylbenzenesulfonamide Monohydrochloride

  • CAS : 79817-60-0
  • Molecular Formula : C₁₂H₁₃ClN₂O₃S
  • Substituents : An additional phenyl group at the sulfonamide nitrogen.
  • Key Difference : The N-phenyl substitution alters electronic properties and steric bulk compared to the unsubstituted sulfonamide in the target compound.

Tamsulosin Hydrochloride

  • CAS : 106463-17-6
  • Molecular Formula : C₂₀H₂₈N₂O₅S·HCl
  • Substituents: Methoxy (-OCH₃) at the 2-position and a propanamine-ethylphenoxy group at the 5-position.
  • Application : Selective α₁-adrenergic receptor antagonist for benign prostatic hyperplasia (BPH) .
  • Key Difference : The extended alkyl-ether chain in Tamsulosin enables receptor specificity, unlike the compact substituents in the target compound.

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight Substituents Key Applications CAS Number
Target Compound ~246.7* 3-NH₂, 4-OH, sulfonamide Structural/tautomerism studies Not explicitly given
Pazopanib Hydrochloride 474.00 5-pyrimidinyl-indazolyl, 2-CH₃ Antineoplastic (VEGFR inhibitor) 635702-64-6
3-Amino-4-hydroxy-N-phenyl- (HCl) 300.76 3-NH₂, 4-OH, N-phenyl Undisclosed (structural analog) 79817-60-0
Tamsulosin Hydrochloride 444.97 2-OCH₃, 5-aminopropyl-ethylphenoxy BPH treatment (α₁-antagonist) 106463-17-6

*Calculated based on C₆H₇N₂O₃S·HCl.

Key Observations:

  • Substituent Complexity : The target compound’s minimal substituents (NH₂, OH) contrast with the extended functional groups in Pazopanib and Tamsulosin, which are designed for target-specific interactions .

Biological Activity

Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride, also known as 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide monohydrochloride, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and cardiovascular effects, supported by case studies and research findings.

1. Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives, reporting Minimum Inhibitory Concentrations (MIC) against various pathogens:

CompoundMIC (mg/mL)Target Pathogen
4d6.72E. coli
4h6.63S. aureus
4a6.67P. aeruginosa
4e6.63C. albicans
4f6.63B. subtilis

These findings suggest that specific structural modifications can enhance the antimicrobial potency of benzenesulfonamide derivatives .

2. Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamide have been demonstrated in various models. For instance, compounds derived from benzenesulfonamide were shown to inhibit carrageenan-induced paw edema in rats with efficacy rates of approximately 94% at optimal doses . This suggests a potential application in treating inflammatory conditions.

3. Cardiovascular Effects

Recent studies have investigated the cardiovascular implications of benzenesulfonamide derivatives. For example, one study utilized an isolated rat heart model to assess the effects on perfusion pressure and coronary resistance. Results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting a possible role in managing cardiovascular disorders . The proposed mechanism involves interaction with calcium channels, which are crucial for regulating blood pressure .

The biological activity of benzenesulfonamide is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Action : The sulfonamide group can interfere with bacterial enzyme functions, particularly those involved in cell wall synthesis.
  • Anti-inflammatory Mechanism : The amino and hydroxyl groups can form hydrogen bonds with proteins involved in inflammatory pathways.
  • Cardiovascular Modulation : Interaction with calcium channels may lead to alterations in vascular resistance and blood pressure regulation .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of benzenesulfonamide derivatives were synthesized and tested against common bacterial strains. The study highlighted that modifications in the benzene ring significantly influenced antimicrobial activity, with some compounds achieving MIC values lower than traditional antibiotics .

Evaluation of Anti-inflammatory Properties

A comprehensive study examined the anti-inflammatory effects of various benzenesulfonamide derivatives using an animal model for acute inflammation. The results demonstrated that specific compounds not only reduced swelling but also exhibited antioxidant properties comparable to Vitamin C .

Cardiovascular Impact Assessment

A recent investigation into the cardiovascular effects of benzenesulfonamide derivatives revealed that certain compounds could lower perfusion pressure effectively. This study utilized advanced docking simulations to predict interactions with calcium channel proteins, providing insights into their potential therapeutic applications in hypertension management .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 3-amino-4-hydroxybenzenesulfonamide monohydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the presence of amino (-NH2_2), hydroxy (-OH), and sulfonamide (-SO2_2NH2_2) groups. Chemical shifts for aromatic protons and substituents should align with predicted values .
  • X-ray Crystallography : For definitive structural elucidation, SHELX software (e.g., SHELXL) can refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks, ensuring no polymorphism or solvate formation .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for the hydrochloride salt form .

Q. How is 3-amino-4-hydroxybenzenesulfonamide monohydrochloride synthesized, and what are key reaction optimization parameters?

  • Methodological Answer :

  • Synthetic Route : A typical approach involves sulfonylation of a substituted aniline precursor. For example, chlorosulfonation of 3-nitro-4-hydroxybenzene followed by reduction of the nitro group to an amine and subsequent HCl salt formation .
  • Optimization :
  • Temperature Control : Maintain <5°C during sulfonylation to avoid side reactions.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water to isolate the hydrochloride salt .
  • Yield Improvements : Catalytic amounts of NaHCO3_3 can enhance sulfonamide formation efficiency .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Becke’s three-parameter hybrid functional (B3LYP) with exact exchange terms improves accuracy for thermochemical properties like solvation energy .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase or NLRP3 inflammasome. Focus on hydrogen bonds between the sulfonamide group and active-site residues (e.g., Zn2+^{2+} in carbonic anhydrase) .
  • MD Simulations : GROMACS can model stability in aqueous environments, critical for pharmacokinetic predictions .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities affecting bioactivity .
  • Crystallographic Analysis : Confirm polymorphic forms using SHELXD; different crystal structures may alter solubility and membrane permeability .
  • Assay Standardization : Use internal controls (e.g., acetazolamide for carbonic anhydrase inhibition) to normalize inter-lab variability .

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • SAR Studies :
  • Amino Group Modifications : Replace -NH2_2 with methylamino (-NHCH3_3) to reduce renal clearance.
  • Hydroxy Group Substitution : Introduce fluorine at position 4 to improve metabolic stability without losing H-bonding capacity .
  • In Silico Screening : Generate a library of derivatives with RDKit; prioritize candidates with lower calculated LogP (<2) for improved CNS penetration .
  • In Vitro Validation : Test derivatives against isoforms (e.g., CA II vs. CA IX) to assess selectivity .

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